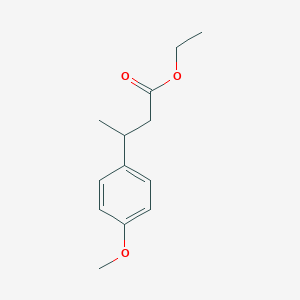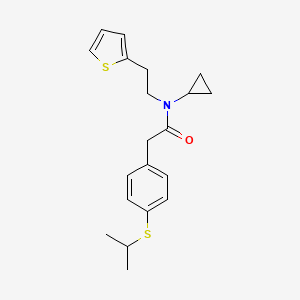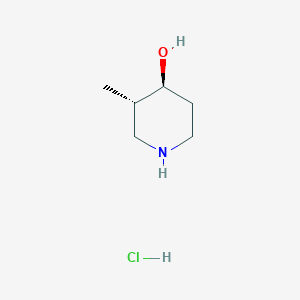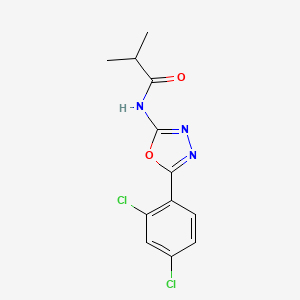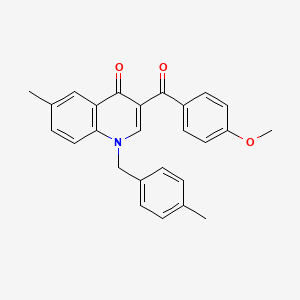
3-(4-methoxybenzoyl)-6-methyl-1-(4-methylbenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxybenzoyl)-6-methyl-1-(4-methylbenzyl)quinolin-4(1H)-one, also known as MMQO, is a synthetic compound that belongs to the quinoline family. It is a yellow crystalline solid that has been widely studied for its potential therapeutic applications. MMQO has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Synthesis of Isoquinoline and Oxoisoaporphine Derivatives : Research has focused on developing new synthetic routes for isoquinoline and oxoisoaporphine derivatives, which are important for pharmaceutical applications. For instance, the Bischler–Napieralski cyclization was employed to obtain key intermediates for synthesizing 6-oxoisoaporphine and tetrahydroisoquinoline derivatives (Sobarzo-Sánchez et al., 2010).
- Structural Elucidation and Spectral Assignment : Advanced NMR techniques, such as HMQC and HMBC experiments, have been utilized to confirm structures and completely assign 1H and 13C NMR spectra of oxoisoaporphine derivatives. This meticulous work aids in the precise understanding of these compounds' chemical properties and potential reactivity patterns (Sobarzo-Sánchez et al., 2003).
Biological Activities and Applications
- Antiproliferative Properties : Certain oxoisoaporphine alkaloids, such as lakshminine, have been synthesized and tested for biological activity. These compounds are evaluated for their potential antiproliferative effects against various human tumor cell lines, providing insights into their therapeutic potential (Castro-Castillo et al., 2010).
- Inhibitory Activity on Phosphodiesterases : Quinoline derivatives have been shown to possess potent and selective inhibitory activities towards cyclic GMP phosphodiesterases, suggesting their utility in modulating vascular functions and potential applications in treating cardiovascular diseases (Takase et al., 1994).
properties
IUPAC Name |
3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-4-7-19(8-5-17)15-27-16-23(25(28)20-9-11-21(30-3)12-10-20)26(29)22-14-18(2)6-13-24(22)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYWVJGRDXYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)
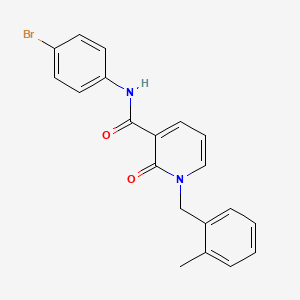
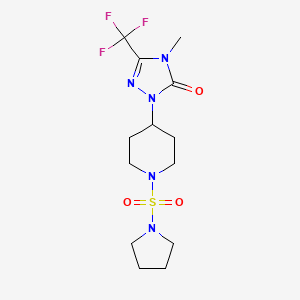
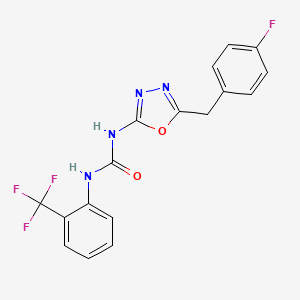
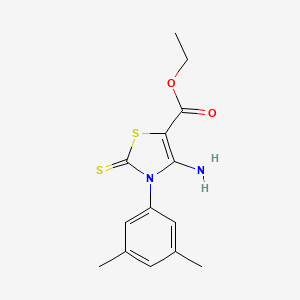
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)
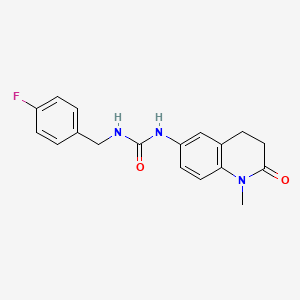
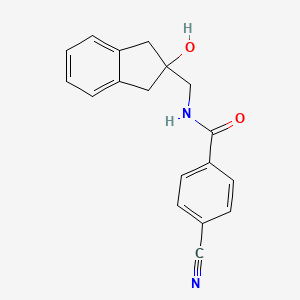
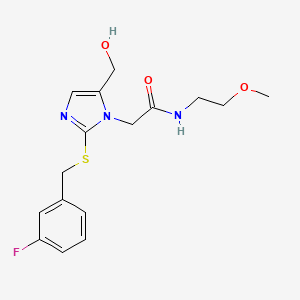
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
